4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
CAS No.: 618077-39-7
Cat. No.: VC16136182
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618077-39-7 |
|---|---|
| Molecular Formula | C24H25NO6 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H25NO6/c1-4-14-31-19-11-7-17(8-12-19)22(26)20-21(16-5-9-18(30-3)10-6-16)25(13-15-29-2)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
| Standard InChI Key | UMCNTHRUTZFXQP-LSDHQDQOSA-N |
| Isomeric SMILES | COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Introduction
Synthesis and Characterization
The synthesis of pyrrole derivatives often involves multi-step organic reactions, including condensation reactions and the use of catalysts to optimize yields and purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structural integrity of these compounds.
Synthesis Steps:
-
Starting Materials: Typically involve aromatic aldehydes, ketoacids, and amines.
-
Reaction Conditions: Temperature, solvent choice, and catalysts are crucial for optimizing the reaction.
-
Purification: Techniques like recrystallization are used to achieve high purity.
Biological Activities and Potential Applications
Pyrrole derivatives are known for their diverse biological activities, which can include anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its interaction with biological targets such as enzymes or receptors.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Similar compounds have shown potential in reducing inflammation. |
| Anticancer | Pyrrole derivatives are researched for their anticancer properties. |
| Pharmaceutical Development | These compounds can serve as scaffolds for drug development. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume